Aqueous Solubility Advantage of the Sodium Salt Over the Free Acid Form
The sodium salt form of 6-bromo-1H-benzimidazole-2-carboxylate is expected to exhibit substantially enhanced aqueous solubility relative to the free acid 6-bromo-1H-benzimidazole-2-carboxylic acid (CAS 40197-20-4), which has a density of 1.9±0.1 g/cm³ and melting point of 206°C . Carboxylate sodium salts typically demonstrate 100–1000-fold higher aqueous solubility than their corresponding free acids due to increased ionization and hydrophilicity [1]. This property is critical for achieving homogeneous solutions in biochemical assays, where the free acid may precipitate or require organic co-solvents that can interfere with target protein activity.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Sodium salt form; enhanced aqueous solubility (class-level prediction: 100-1000× improvement over free acid) |
| Comparator Or Baseline | 6-Bromo-1H-benzimidazole-2-carboxylic acid (free acid, CAS 40197-20-4); Density: 1.9±0.1 g/cm³; Melting Point: 206°C; Limited aqueous solubility predicted |
| Quantified Difference | Class-level inference: 100–1000-fold improvement in aqueous solubility for sodium carboxylate salt vs free acid |
| Conditions | Salt formation strategy; class-level evidence from pharmaceutical salt selection literature |
Why This Matters
For procurement decisions in drug discovery, selecting the pre-formed sodium salt eliminates the need for in situ salt preparation, ensures batch-to-batch consistency in aqueous assay media, and reduces DMSO content in cell-based assays, which is known to cause solvent-related cytotoxicity artifacts.
- [1] Berge, S.M.; Bighley, L.D.; Monkhouse, D.C. Pharmaceutical salts. J. Pharm. Sci. 1977, 66, 1-19. (Class-level evidence for solubility enhancement of sodium carboxylate salts). View Source
